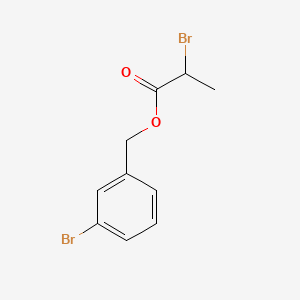
(3-Bromophenyl)methyl 2-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)methyl 2-bromopropanoate: is an organic compound with the molecular formula C10H10Br2O2 It is a brominated ester, characterized by the presence of both bromine atoms and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)methyl 2-bromopropanoate typically involves the esterification of (3-Bromophenyl)methanol with 2-bromopropanoic acid . The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and may require a dehydrating agent like thionyl chloride to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-Bromophenyl)methyl 2-bromopropanoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like or .
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like , , or in polar solvents such as or .
Reduction: or in anhydrous solvents like or .
Oxidation: or in aqueous or acidic conditions.
Major Products:
Substitution: Formation of substituted esters or alcohols.
Reduction: Formation of primary or secondary alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: (3-Bromophenyl)methyl 2-bromopropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research into its analogs could lead to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the manufacture of polymers and resins. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and flame retardancy.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methyl 2-bromopropanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atoms in the compound are highly reactive, making them susceptible to nucleophilic attack. This leads to the formation of new bonds and the generation of various products. The ester functional group can also undergo hydrolysis in the presence of water or enzymes, resulting in the formation of the corresponding alcohol and carboxylic acid.
Comparison with Similar Compounds
- (4-Bromophenyl)methyl 2-bromopropanoate
- (2-Bromophenyl)methyl 2-bromopropanoate
- (3-Chlorophenyl)methyl 2-bromopropanoate
Comparison:
- (4-Bromophenyl)methyl 2-bromopropanoate and (2-Bromophenyl)methyl 2-bromopropanoate are positional isomers of (3-Bromophenyl)methyl 2-bromopropanoate. The position of the bromine atom on the phenyl ring affects the compound’s reactivity and physical properties.
- (3-Chlorophenyl)methyl 2-bromopropanoate is a similar compound where the bromine atom on the phenyl ring is replaced by a chlorine atom. This substitution can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness: The unique positioning of the bromine atoms in this compound imparts specific reactivity patterns that can be exploited in various chemical transformations. Its distinct structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10Br2O2 |
|---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
(3-bromophenyl)methyl 2-bromopropanoate |
InChI |
InChI=1S/C10H10Br2O2/c1-7(11)10(13)14-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
RYWGDIGNMQAHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC(=CC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate](/img/structure/B14128582.png)


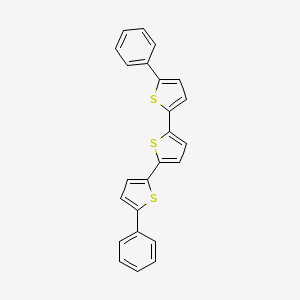
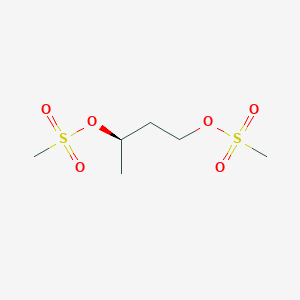
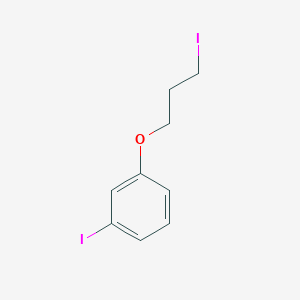

![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)
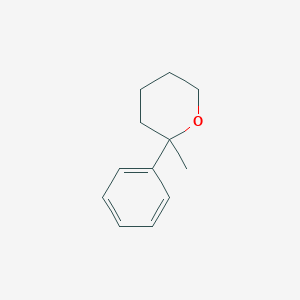
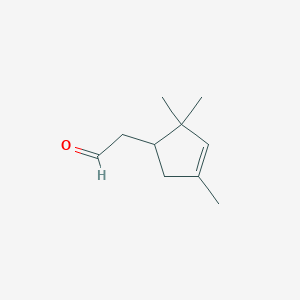
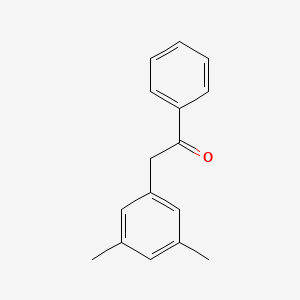
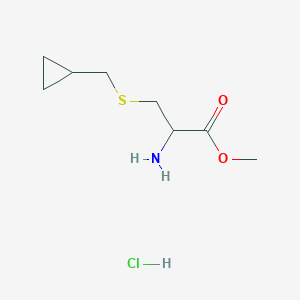
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
